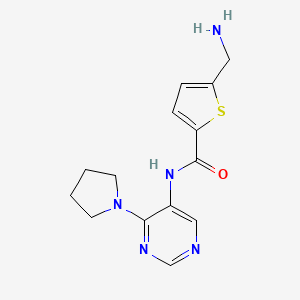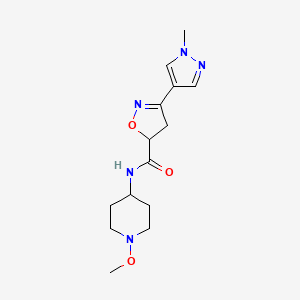![molecular formula C14H23NO4 B7435436 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapeutic agents. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting target for synthesis and characterization.
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid is not well understood, and further research is needed to elucidate the molecular targets and pathways involved. However, it has been suggested that this compound may act as a modulator of ion channels and receptors, and may have potential applications in the treatment of neurological disorders and pain management.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has potent antioxidant and anti-inflammatory properties, and may have potential applications in the treatment of oxidative stress-related diseases. In vivo studies have shown that this compound has neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid in lab experiments include its unique spirocyclic structure, which makes it an interesting target for synthesis and characterization. The limitations of using this compound include its low solubility in water and organic solvents, which can make it difficult to handle and purify.
Future Directions
There are several future directions for research on 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid. Some of these include:
1. Further characterization of the molecular targets and pathways involved in the mechanism of action of this compound.
2. Synthesis and characterization of analogs of this compound with improved biological activity.
3. Investigation of the potential applications of this compound in the treatment of neurological disorders and pain management.
4. Development of new methods for the synthesis and purification of this compound, to improve its yield and purity.
5. Investigation of the potential applications of this compound in the treatment of oxidative stress-related diseases.
In conclusion, this compound is a chemical compound with potential applications in the development of new drugs and therapeutic agents. The unique spirocyclic structure of this compound makes it an interesting target for synthesis and characterization, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid involves the reaction of spirocyclic ketones with amines in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid has been extensively studied for its potential applications in the development of new drugs and therapeutic agents. The unique spirocyclic structure of this compound makes it an interesting target for drug design, and several research groups have reported the synthesis of analogs of this compound with improved biological activity.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-8-14(10)6-4-9(5-7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWIWJOAIQIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)
![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)


![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)

![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![N-methyl-2-[methyl(1,6-naphthyridin-4-yl)amino]ethanesulfonamide](/img/structure/B7435439.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)

![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)